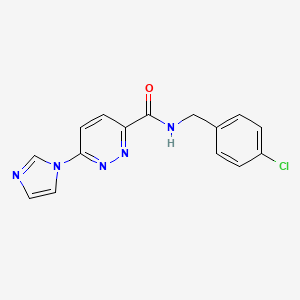
N-(4-chlorobenzyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also known as CB-30865, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CB-30865 is a pyridazine derivative that has been synthesized using various methods. In
Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various bacteria and fungi. The presence of the imidazole ring in compounds is associated with bactericidal and fungicidal activities. This makes the compound a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Antitubercular Agents
Compounds containing the imidazole moiety have shown promising results against Mycobacterium tuberculosis . The structural features of imidazole derivatives can be optimized to enhance their activity against the bacteria responsible for tuberculosis. This could lead to the development of novel antitubercular drugs, which is crucial given the global health burden of the disease .
Antifungal Applications
Imidazole derivatives, such as the compound , have been effective against various fungal pathogens, including Aspergillus fumigatus , which causes diseases like pulmonary aspergillosis. The compound’s ability to inhibit fungal growth makes it a valuable asset in the treatment of fungal infections, particularly for immunocompromised patients .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. Research into the specific mechanisms of action could lead to new therapies for conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Activity
Imidazole-containing compounds have been explored for their anticancer properties. They can interfere with the proliferation of cancer cells and induce apoptosis. The compound being analyzed could be a part of targeted cancer therapies, contributing to the development of more effective and less toxic cancer treatments .
Antiviral Agents
The structural versatility of imidazole derivatives allows them to be tailored for antiviral activity. They can be designed to inhibit viral replication or to interfere with proteins essential for the viral life cycle. This makes them potential candidates for the treatment of viral infections, including emerging and re-emerging viral diseases .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-18-15(22)13-5-6-14(20-19-13)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWZPYLMMMKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

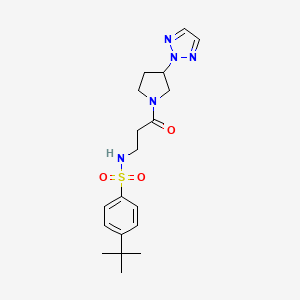
![2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2968226.png)
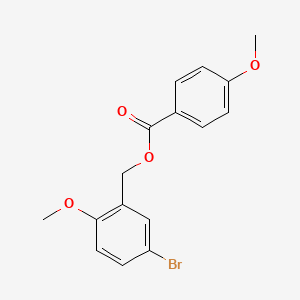
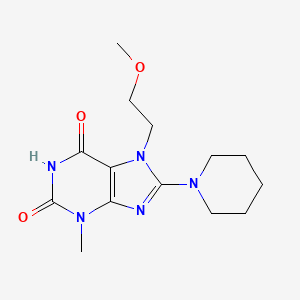
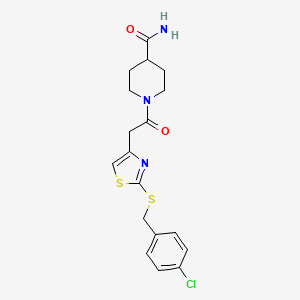
![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)
![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2968235.png)
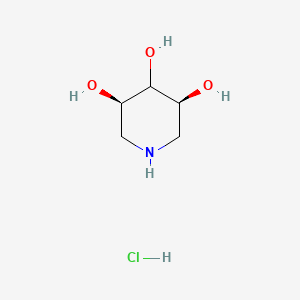
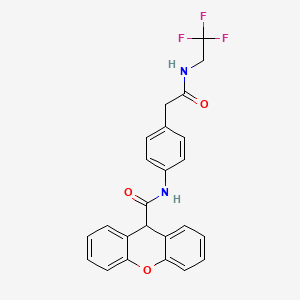
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)
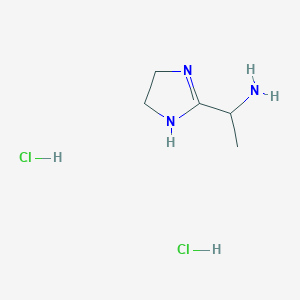


![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)